

The Biosynthesis of Methyl 3-O-feruloylquininate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-O-feruloylquininate

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Abstract

Methyl 3-O-feruloylquininate is a naturally occurring phenolic compound with potential pharmacological applications. Its biosynthesis is intrinsically linked to the broader phenylpropanoid pathway, a fundamental route for the synthesis of a vast array of plant secondary metabolites. This technical guide provides an in-depth exploration of the biosynthetic pathway of **Methyl 3-O-feruloylquininate**, detailing the enzymatic steps, presenting available quantitative data, and outlining experimental protocols for the characterization of the key enzymes involved. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Methyl 3-O-feruloylquininate is an ester formed between ferulic acid and the methyl ester of quinic acid. As a derivative of the well-studied chlorogenic acids, it is of significant interest for its potential antioxidant, anti-inflammatory, and other biological activities. Understanding its biosynthesis is crucial for developing biotechnological approaches to enhance its production in plants or through microbial fermentation, as well as for synthesizing novel analogs with improved therapeutic properties.

The biosynthesis of **Methyl 3-O-feruloylquininate** is a multi-step process that begins with the central phenylpropanoid pathway, leading to the formation of feruloyl-CoA. This activated ferulic

acid is then esterified to quinic acid, a reaction catalyzed by a specific acyltransferase. The final step involves the methylation of the carboxylic acid group of the quinic acid moiety. This guide will dissect each of these stages in detail.

The Biosynthetic Pathway

The formation of **Methyl 3-O-feruloylquinic acid** can be conceptually divided into three major stages:

- Phenylpropanoid Pathway: Synthesis of the precursor, feruloyl-CoA.
- Esterification: Formation of 3-O-feruloylquinic acid.
- Methylation: Conversion of 3-O-feruloylquinic acid to **Methyl 3-O-feruloylquinic acid**.

Stage 1: The Phenylpropanoid Pathway and Formation of Feruloyl-CoA

The phenylpropanoid pathway is the initial and foundational part of the biosynthesis. It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various hydroxycinnamoyl-CoA esters, including feruloyl-CoA.



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Caption: The Phenylpropanoid Pathway to Feruloyl-CoA.

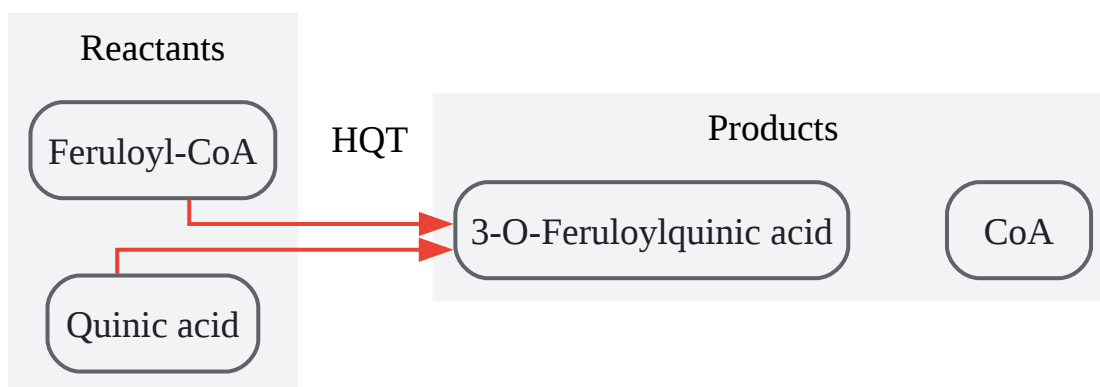
The key enzymes in this pathway leading to feruloyl-CoA are:

- Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
- Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

- 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.
- p-Coumaroyl 3'-hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to caffeoyl-CoA.
- Caffeoyl-CoA O-methyltransferase (CCoAOMT): A SAM-dependent methyltransferase that methylates the 3'-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

Stage 2: Esterification to form 3-O-Feruloylquinic Acid

The central step in the formation of the feruloylquininate core is the esterification of feruloyl-CoA with quinic acid. This reaction is catalyzed by hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyl transferase (HQT), an enzyme belonging to the BAHD acyltransferase family.^{[1][2][3]} This enzyme facilitates the transfer of the feruloyl group from coenzyme A to one of the hydroxyl groups of quinic acid. The regiospecificity of this enzyme is crucial for the formation of the 3-O-isomer.



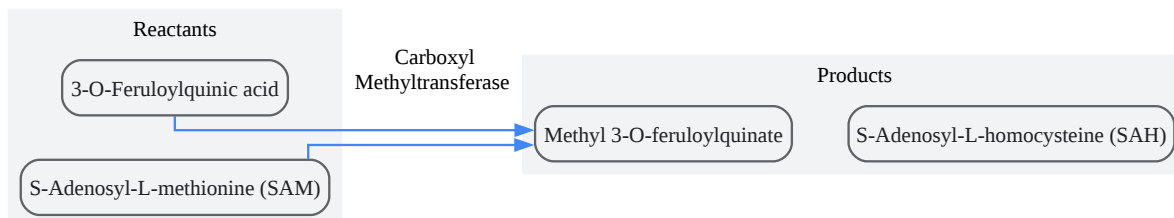
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Caption: HQT-catalyzed formation of 3-O-Feruloylquinic acid.

Stage 3: Methylation to form Methyl 3-O-feruloylquininate

The final step in the biosynthesis is the methylation of the carboxylic acid group of 3-O-feruloylquinic acid. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase.^{[1][4][5]} This class of enzymes utilizes SAM as the methyl donor to

convert carboxylic acids into their corresponding methyl esters. While a specific enzyme for 3-O-feruloylquinic acid has not been definitively characterized, members of the SABATH family of methyltransferases are known to act on a variety of plant secondary metabolites with carboxyl groups.[1][5]



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Caption: Final methylation step to **Methyl 3-O-feruloylquininate**.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the biosynthesis of **Methyl 3-O-feruloylquininate** are limited. The following tables summarize available data for the key enzyme classes. It is important to note that kinetic parameters can vary significantly depending on the plant species, isoenzyme, and assay conditions.

Table 1: Kinetic Parameters of Hydroxycinnamoyl-CoA:shikimate/quinic Hydroxycinnamoyl Transferase (HCT/HQT) from *Physcomitrella patens*

Substrate	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (s ⁻¹ mM ⁻¹)
Shikimate	0.22	5.1	23.2
Quinate	9.4	3.5	0.37
Threonate	17.2	0.16	0.009

Data from a study on PpHCT, which shows a preference for shikimate but also utilizes quinate. The acyl donor was p-coumaroyl-CoA.

Table 2: Kinetic Parameters of a Jasmonic Acid Carboxyl Methyltransferase from *Arabidopsis thaliana*

Substrate	K _m (μM)
Jasmonic acid	38.5

This table provides an example of the affinity of a plant carboxyl methyltransferase for its substrate and serves as a proxy due to the lack of specific data for a 3-O-feruloylquinic acid methyltransferase.[5]

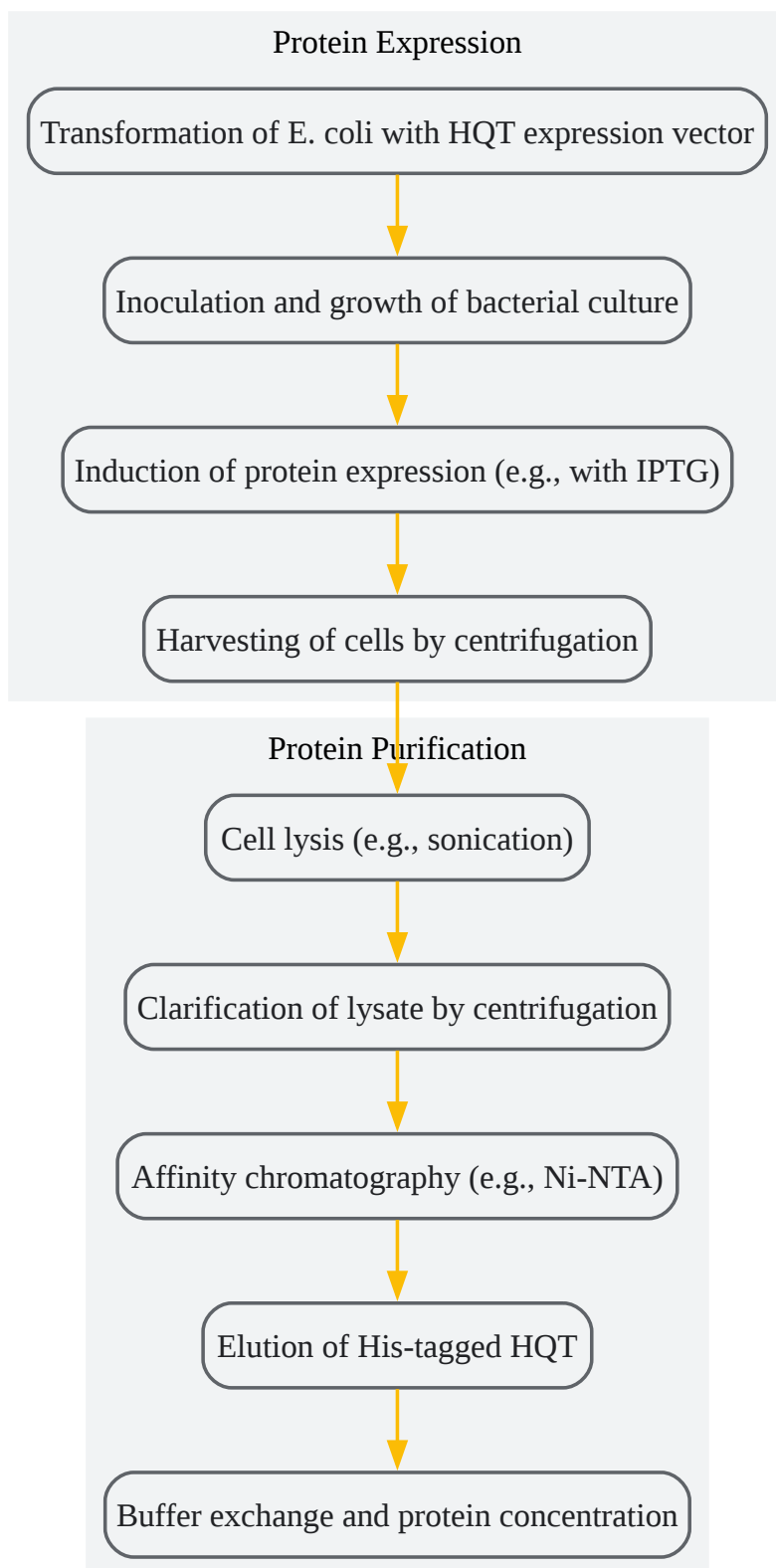
Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of **Methyl 3-O-feruloylquinic acid**.

Expression and Purification of Recombinant HQT

A generic protocol for the expression and purification of His-tagged HQT from *E. coli* is described below.[6][7][8]

Experimental Workflow:

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Caption: Workflow for recombinant HQT expression and purification.

Methodology:

- **Vector Construction:** The coding sequence for HQT is cloned into an E. coli expression vector containing a polyhistidine (His6) tag.
- **Transformation:** The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- **Culture Growth:** A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until it reaches an appropriate optical density.
- **Induction:** Protein expression is induced by the addition of an inducer, such as isopropyl β -D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period to promote proper protein folding.
- **Cell Harvesting and Lysis:** Cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed, for example, by sonication.
- **Purification:** The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged HQT is applied to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. After washing to remove unbound proteins, the His-tagged HQT is eluted with a buffer containing imidazole.
- **Buffer Exchange:** The purified protein is then buffer-exchanged into a suitable storage buffer and concentrated. Protein concentration is determined, and purity is assessed by SDS-PAGE.

In Vitro Assay for HQT Activity

The activity of the purified HQT can be determined by monitoring the formation of 3-O-feruloylquinic acid from feruloyl-CoA and quinic acid.[9][10]

Reaction Mixture:

- 100 mM Potassium phosphate buffer (pH 7.0)

- 10 mM Quinic acid
- 100 μ M Feruloyl-CoA
- Purified recombinant HQT (concentration to be optimized)

Procedure:

- The reaction is initiated by the addition of feruloyl-CoA.
- The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
- The reaction is stopped by the addition of an equal volume of methanol or by acidification.
- The reaction products are analyzed by reverse-phase HPLC or UPLC-MS/MS. The formation of 3-O-feruloylquinic acid is monitored at a suitable wavelength (e.g., 320 nm) and quantified by comparison to a standard curve.

In Vitro Assay for SAM-Dependent Carboxyl Methyltransferase Activity

A general protocol for assaying the activity of a putative 3-O-feruloylquinic acid carboxyl methyltransferase is provided below, based on commercially available assay kits.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Reaction Mixture:

- SAM Methyltransferase Assay Buffer (typically includes a buffer, and components for a coupled assay)
- 1 mM 3-O-Feruloylquinic acid (substrate)
- 1 mM S-Adenosyl-L-methionine (SAM)
- Purified recombinant carboxyl methyltransferase (concentration to be optimized)

Procedure:

- The reaction components are mixed in a microplate well.

- The reaction is initiated by the addition of the enzyme.
- The production of S-adenosyl-L-homocysteine (SAH), a product of all SAM-dependent methylation reactions, is monitored continuously using a coupled enzyme assay. This typically involves the enzymatic conversion of SAH to a product that can be detected spectrophotometrically or fluorometrically.
- The rate of change in absorbance or fluorescence is proportional to the methyltransferase activity.

UPLC-MS/MS Analysis of Reaction Products

A UPLC-MS/MS method is essential for the sensitive and specific detection and quantification of 3-O-feruloylquinic acid and **Methyl 3-O-feruloylquinic acid**.^{[14][15][16][17][18]}

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 1.7 μ m particle size, 2.1 x 100 mm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Gradient: A suitable gradient from low to high organic phase to separate the analytes.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Negative ESI
- Analysis Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions:
 - 3-O-Feruloylquinic acid: Precursor ion (m/z) -> Product ion (m/z)
 - **Methyl 3-O-feruloylquininate**: Precursor ion (m/z) -> Product ion (m/z)

The specific mass transitions would need to be determined by infusing pure standards of the compounds of interest.

Conclusion

The biosynthesis of **Methyl 3-O-feruloylquininate** is a fascinating example of the intricate metabolic networks within plants. While the general pathway is understood to proceed through the phenylpropanoid pathway, followed by esterification and methylation, there remain significant opportunities for further research. Specifically, the definitive identification and characterization of the carboxyl methyltransferase responsible for the final step, as well as detailed kinetic analysis of the HQT-catalyzed formation of 3-O-feruloylquinic acid, are key areas for future investigation. The protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the biochemistry of this promising natural product and to explore its potential for various applications.

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